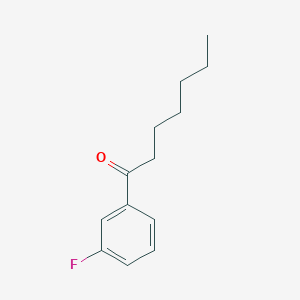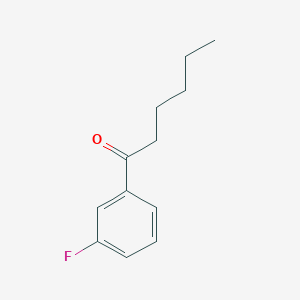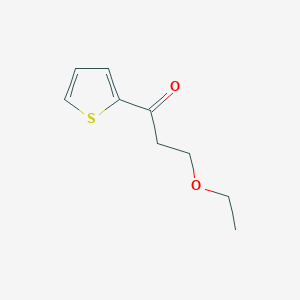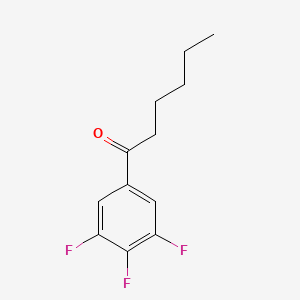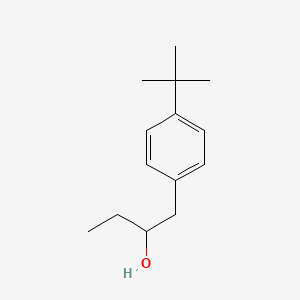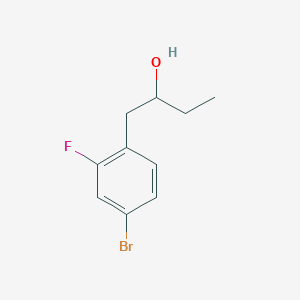
1-(Naphthalen-1-yl)propan-2-ol
Vue d'ensemble
Description
1-(Naphthalen-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C13H14O and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Naphthalen-1-ols and Derivatives : A study by Wang et al. (2009) discusses an iron-catalyzed annulation of 1-(2-alkynylphenoxy)propan-2-ones, leading to the construction of naphthalen-1-ol or anthracen-1-ol skeletons. This represents an economically and environmentally benign method for synthesizing these compounds (Wang et al., 2009).
Photophysical Properties in Biological Systems : Cerezo et al. (2001) examined the photophysical behavior of probes like prodan (1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one) in various solvents. These probes are widely used in biological systems, particularly in peptide and protein studies (Cerezo et al., 2001).
Ring Contraction of 3-Alkenols : Ferraz and Silva (2002) investigated the effect of protecting groups on the thallium(III)-promoted ring contraction of 3-alkenols, including 2-(3,4-Dihydro-1-naphthalen-1-yl)propan-1-ol. This study highlights the synthesis and oxidation reactions of these compounds (Ferraz & Silva, 2002).
Anticancer Drug Development : A study by Nishizaki et al. (2014) synthesized 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015) as a new anticancer drug. This compound induces cell death in various human cancer cell lines and shows promise in suppressing tumor growth in mice (Nishizaki et al., 2014).
Synthesis of Benzothiazole Derivatives : Aleksandrov and El’chaninov (2017) discussed the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion to benzo[e][1,3]benzothiazole, showcasing the versatility of naphthalen-1-yl compounds in organic synthesis (Aleksandrov & El’chaninov, 2017).
Application in Photoreactions : Nishimoto et al. (1984) studied the photoreactions of 1-(2-naphthoyl)aziridine in alcohols, including propan-2-ol, demonstrating the role of naphthalen-1-yl derivatives in photochemical processes (Nishimoto et al., 1984).
Propriétés
IUPAC Name |
1-naphthalen-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,10,14H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRNNDMJROEECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



